5-(Benzyloxy)pyridin-2-amine
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Overview
Description
5-(Benzyloxy)pyridin-2-amine is a small, flexible, drug-like molecule . It has a linear formula of C12H12N2O . The molecule belongs to the class of organic compounds known as aminopyridines and derivatives .
Molecular Structure Analysis
The molecular structure of 5-(Benzyloxy)pyridin-2-amine is represented by the InChI code1S/C12H12N2O/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14)
. This indicates that the molecule consists of a pyridine ring with an amine group attached at the 2-position and a benzyloxy group attached at the 5-position . Physical And Chemical Properties Analysis
5-(Benzyloxy)pyridin-2-amine is a solid at room temperature . It has a molecular weight of 200.24 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Oxyfunctionalization of Pyridine Derivatives
The enzyme-mediated oxyfunctionalization of pyridine derivatives, including 5-(Benzyloxy)pyridin-2-amine, offers a promising approach for the synthesis of hydroxylated pyridines. These hydroxylated derivatives find utility as synthons in pharmaceutical products and as building blocks for polymers with unique physical properties. Burkholderia sp. MAK1 has shown significant ability to convert various pyridin-2-amines into their 5-hydroxy derivatives, indicating a bio-based method for regioselective oxyfunctionalization (Stankevičiūtė et al., 2016).
Synthesis and Antimicrobial Activity
A study on Schiff bases derived from 2-aminopyridine revealed the synthesis of various derivatives, including those similar to 5-(Benzyloxy)pyridin-2-amine. These compounds have demonstrated antimicrobial activity against several pathogens, indicating their potential in pharmaceutical applications (Dueke-Eze et al., 2011).
Directing Group for C-H Bond Amination
Research has identified 2-(pyridin-2-yl)aniline, a close relative of 5-(Benzyloxy)pyridin-2-amine, as an effective directing group for C-H bond amination mediated by cupric acetate. This finding underscores the role of pyridin-2-amine derivatives in facilitating selective organic transformations, expanding the toolkit available for synthetic chemists (Hong-Yi Zhao et al., 2017).
Electrocatalysis and Oxidative Functionalization
Electrochemical methods for C-H amination using Zincke intermediates have been explored, demonstrating the potential for environmentally friendly and efficient synthesis of aminated aromatic compounds. Such approaches could be applicable to the functionalization of 5-(Benzyloxy)pyridin-2-amine and its analogs, indicating a shift towards greener chemistry in organic synthesis (Waldvogel & Moehle, 2015).
Novel Inhibitors and Biological Activity
A series of novel 5-(benzyloxy)pyridin-2(1H)-ones were synthesized and evaluated for their inhibitory activity against c-Met, a tyrosine kinase associated with cancer progression. This research highlights the potential of 5-(Benzyloxy)pyridin-2-amine derivatives in the development of new anticancer agents, providing a foundation for further exploration in medicinal chemistry (Zhang et al., 2013).
Safety And Hazards
properties
IUPAC Name |
5-phenylmethoxypyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWUTRXLBBOIJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624664 |
Source
|
Record name | 5-(Benzyloxy)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)pyridin-2-amine | |
CAS RN |
96166-00-6 |
Source
|
Record name | 5-(Benzyloxy)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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